4',4',6'-trimethyl-2'-oxo-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl 3,4,5-trimethoxybenzoate
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Overview
Description
4’,4’,6’-trimethyl-2’-oxo-5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl 3,4,5-trimethoxybenzoate is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’,6’-trimethyl-2’-oxo-5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4’,4’,6’-trimethyl-2’-oxo-5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents .
Scientific Research Applications
4’,4’,6’-trimethyl-2’-oxo-5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound’s properties make it useful in the development of new materials with specific functionalities
Mechanism of Action
The mechanism of action of 4’,4’,6’-trimethyl-2’-oxo-5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl 3,4,5-trimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
- 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile
- 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Uniqueness
4’,4’,6’-trimethyl-2’-oxo-5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl 3,4,5-trimethoxybenzoate stands out due to its spiro structure, which imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C26H29NO8 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
(9',11',11'-trimethyl-2'-oxospiro[1,3-dioxolane-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-6'-yl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C26H29NO8/c1-14-13-25(2,3)27-21-17(14)11-16(12-18(21)26(24(27)29)33-7-8-34-26)35-23(28)15-9-19(30-4)22(32-6)20(10-15)31-5/h9-12,14H,7-8,13H2,1-6H3 |
InChI Key |
YHBXSTVBJUGUQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C4(C2=O)OCCO4)OC(=O)C5=CC(=C(C(=C5)OC)OC)OC)(C)C |
Origin of Product |
United States |
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